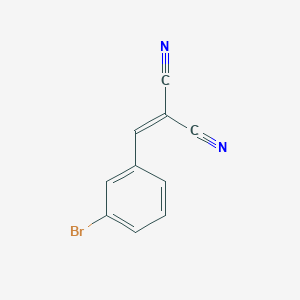
(3-Bromobenzylidene)malononitrile
概要
説明
(3-Bromobenzylidene)malononitrile is an organic compound with the molecular formula C10H5BrN2. It is a derivative of benzylidenemalononitrile, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and materials science .
作用機序
Target of Action
Benzylidenemalononitrile derivatives have been found to possess antibacterial activity , suggesting that their targets may include bacterial proteins or enzymes.
Mode of Action
It’s known that benzylidenemalononitrile derivatives are synthesized via the knoevenagel condensation reaction of aromatic aldehydes with malononitrile . This reaction leads to the formation of a carbon-carbon double bond, which is a key structural feature that may contribute to the compound’s biological activity.
Biochemical Pathways
Given the antibacterial activity of benzylidenemalononitrile derivatives , it’s plausible that they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Benzylidenemalononitrile derivatives have been found to exhibit antibacterial activity , suggesting that they may lead to bacterial cell death.
Action Environment
The synthesis of benzylidenemalononitrile derivatives via the knoevenagel condensation reaction is known to be influenced by factors such as the choice of catalyst and the reaction conditions .
生化学分析
Biochemical Properties
(3-Bromobenzylidene)malononitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting its activity. This interaction is significant because EGFR is involved in the regulation of cell growth and differentiation. By inhibiting EGFR, this compound can modulate cellular signaling pathways that are critical for cancer cell proliferation . Additionally, it has been shown to interact with other proteins involved in oxidative stress responses, enhancing cell resistance to oxidative damage .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it inhibits proliferation by interfering with cell signaling pathways such as the MAPK/ERK pathway. This inhibition leads to reduced gene expression of proteins that promote cell division. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in ATP production and overall cellular energy balance . In non-cancerous cells, it has been observed to enhance resistance to oxidative stress, thereby protecting cells from damage induced by reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with specific biomolecules. It binds to the ATP-binding site of EGFR, preventing ATP from accessing the site and thereby inhibiting the kinase activity of the receptor. This inhibition blocks downstream signaling pathways that are essential for cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes, which mitigate its initial effects on oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to inhibit tumor growth effectively without significant toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of reactive metabolites that may contribute to its cytotoxic effects at high concentrations. Additionally, this compound affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular accumulation and distribution. This interaction is crucial for understanding its pharmacokinetics and optimizing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on enzymes and signaling pathways. It can also localize to the mitochondria, where it influences mitochondrial function and induces oxidative stress. Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
(3-Bromobenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 3-bromobenzaldehyde with malononitrile in the presence of a base catalyst. Common bases used include piperidine or pyridine, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid catalysts, such as modified hydrotalcites, has also been explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
(3-Bromobenzylidene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions, depending on the desired product.
Reduction: Lithium aluminum hydride or other strong reducing agents
Major Products Formed
Substitution: Various substituted benzylidenemalononitrile derivatives.
Cyclization: Heterocyclic compounds.
科学的研究の応用
(3-Bromobenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its cytotoxic properties against cancer cells and its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
類似化合物との比較
Similar Compounds
Benzylidenemalononitrile: The parent compound without the bromine substitution.
(4-Bromobenzylidene)malononitrile: A similar compound with the bromine atom at the fourth position.
(2-Bromobenzylidene)malononitrile: A similar compound with the bromine atom at the second position
Uniqueness
(3-Bromobenzylidene)malononitrile is unique due to the specific position of the bromine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s chemical and biological properties, making it a valuable compound for targeted research and applications .
特性
IUPAC Name |
2-[(3-bromophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFDPQVAZMUCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258022 | |
| Record name | 2-[(3-Bromophenyl)methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-74-9 | |
| Record name | 2-[(3-Bromophenyl)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Bromophenyl)methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
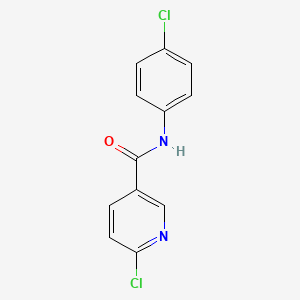
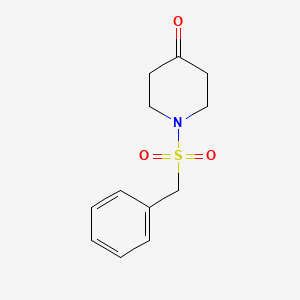
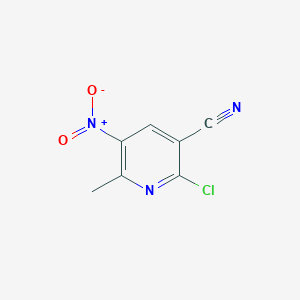
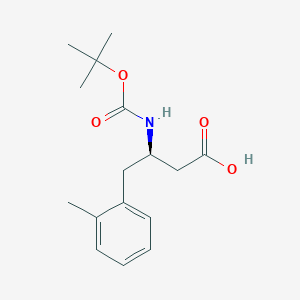
![2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3034992.png)

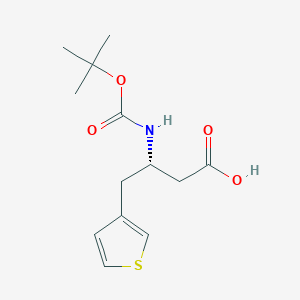


![6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3035000.png)

![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3035002.png)


